(2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride
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Overview
Description
®-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an aminoethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine-3-carboxaldehyde.
Reduction: The carboxaldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source to introduce the amino group.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aminoethanol group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Products include ketones and aldehydes.
Reduction: Products include various reduced amines and alcohols.
Substitution: Products include substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.
Medicine
In medicinal chemistry, ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethanol group can form hydrogen bonds with target proteins, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloropyridine: Lacks the ethanol group, making it less versatile in hydrogen bonding interactions.
6-Chloro-3-pyridinol: Contains a hydroxyl group instead of an aminoethanol group, altering its reactivity and binding properties.
2-Amino-6-chloropyridine: Similar structure but different substitution pattern, affecting its chemical and biological properties.
Uniqueness
®-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride is unique due to its specific substitution pattern and the presence of both an amino and an ethanol group. This combination allows for diverse chemical reactivity and the potential for multiple types of interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H11Cl3N2O |
---|---|
Molecular Weight |
245.5 g/mol |
IUPAC Name |
2-amino-2-(6-chloropyridin-3-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2O.2ClH/c8-7-2-1-5(3-10-7)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H |
InChI Key |
AVUNDUCVDXJOFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl |
Origin of Product |
United States |
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